Sulbactam sodium

Overview

Description

Sulbactam sodium is a beta-lactamase inhibitor that is commonly used in combination with beta-lactam antibiotics to combat bacterial infections. It was patented in 1977 and approved for medical use in 1986 . This compound works by inhibiting beta-lactamase, an enzyme produced by bacteria that destroys beta-lactam antibiotics, thereby enhancing the effectiveness of these antibiotics .

Mechanism of Action

Target of Action

Sulbactam sodium primarily targets β-lactamase enzymes produced by bacteria . These enzymes are responsible for the bacterial resistance against β-lactam antibiotics as they can hydrolyze these antibiotics, rendering them ineffective .

Mode of Action

This compound acts as a competitive, irreversible inhibitor of bacterial β-lactamase . It binds to the β-lactamase enzymes, preventing them from breaking down β-lactam antibiotics . This allows the antibiotics to exert their antibacterial effects without being degraded . This compound itself contains a β-lactam ring, which contributes to its weak antibacterial activity by inhibiting PBPs .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the bacterial cell wall synthesis . By inhibiting β-lactamase enzymes and PBPs, this compound prevents the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This inhibition disrupts the cell wall biosynthesis, leading to bacterial cell death .

Pharmacokinetics

This compound exhibits pharmacokinetic characteristics similar to those of ampicillin and amoxicillin . Its half-life in humans is approximately 1 hour . In a two-compartment pharmacokinetic model, the apparent volume of distribution for the central compartment is approximately 12 liters . Approximately 75% of a parenteral dose is excreted unchanged in urine .

Result of Action

The primary result of this compound’s action is the restoration of the activity of β-lactam antibiotics against a range of β-lactamase-producing gram-positive and gram-negative bacteria . This is achieved by blocking the enzyme responsible for drug resistance . This compound also has weak intrinsic antibacterial activity against certain bacterial species, including Acinetobacter baumannii .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other antibacterial agents can enhance its efficacy. When used in combination with other antibacterial agents, such as ampicillin, it is used to treat skin and skin structure infections, intra-abdominal infections, and gynecological infections caused by susceptible bacteria . The stability and efficacy of this compound can also be affected by factors such as pH, temperature, and the presence of other substances in the environment.

Biochemical Analysis

Biochemical Properties

Sulbactam sodium interacts with β-lactamase, an enzyme produced by bacteria. It blocks the enzyme responsible for drug resistance by hydrolyzing β-lactams . This interaction is crucial in the role of this compound in biochemical reactions.

Cellular Effects

This compound has significant effects on various types of cells, particularly bacterial cells. By inhibiting β-lactamase, it prevents the degradation of β-lactam antibiotics, thereby allowing these antibiotics to exert their effects on bacterial cells . This influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with β-lactamase. This compound acts as a suicide inhibitor of β-lactamase, shielding more potent beta-lactams such as ampicillin . It contains a beta-lactam ring and has weak antibacterial activity by inhibiting penicillin binding proteins (PBP) 1 and 3, but not 2 .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, it has been observed that the repressed central carbon metabolism and related riboflavin metabolism contribute to the resistance of this compound . Increasing reactive oxygen species (ROS) can restore its sensitivity .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, the oral LD50 of this compound is >4000 mg/kg in rats and >10,000 mg/kg in mice .

Metabolic Pathways

This compound is involved in the β-lactamase metabolic pathway. It interacts with the β-lactamase enzyme, inhibiting its function and thereby preventing the degradation of β-lactam antibiotics . This interaction can affect metabolic flux and metabolite levels .

Transport and Distribution

This compound exhibits extensive distribution in extracellular fluids and tissues . Its penetration into cerebrospinal fluid is enhanced in the presence of inflamed meninges .

Subcellular Localization

Given its role as a β-lactamase inhibitor, it is likely to be found wherever β-lactamase enzymes are present within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulbactam sodium is synthesized from penicillanic acid sulfone. The synthesis involves the oxidation of penicillanic acid to form sulbactam, followed by the conversion to its sodium salt form . The reaction conditions typically involve the use of oxidizing agents and controlled temperature settings to ensure the stability of the compound.

Industrial Production Methods

In industrial settings, this compound is produced through a series of chemical reactions that include the oxidation of penicillanic acid and subsequent neutralization with sodium hydroxide. The process is optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Sulbactam sodium undergoes several types of chemical reactions, including:

Oxidation: The initial synthesis involves the oxidation of penicillanic acid.

Substitution: The conversion to its sodium salt form involves substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Used in the initial synthesis to oxidize penicillanic acid.

Sodium Hydroxide: Used to neutralize the sulbactam and convert it to its sodium salt form.

Major Products Formed

The major product formed from these reactions is this compound itself, which is used in combination with beta-lactam antibiotics to treat bacterial infections .

Scientific Research Applications

Sulbactam sodium has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in the synthesis of other compounds.

Biology: Studied for its role in inhibiting beta-lactamase and enhancing the effectiveness of beta-lactam antibiotics.

Industry: Utilized in the production of pharmaceutical formulations that require beta-lactamase inhibition.

Comparison with Similar Compounds

Similar Compounds

Clavulanic Acid: Another beta-lactamase inhibitor that is often used in combination with amoxicillin.

Tazobactam: Used in combination with piperacillin to inhibit beta-lactamase.

Uniqueness

Sulbactam sodium is unique in its ability to inhibit beta-lactamase and enhance the effectiveness of beta-lactam antibiotics. Unlike clavulanic acid and tazobactam, this compound has weak antibacterial activity on its own, making it a versatile compound in combination therapies .

Biological Activity

Sulbactam sodium is a β-lactamase inhibitor that enhances the efficacy of β-lactam antibiotics by preventing the hydrolysis of these drugs by bacterial enzymes. It is primarily used in combination with other antibiotics to treat infections caused by resistant bacteria, particularly Acinetobacter baumannii. This article explores the biological activity of this compound, including its mechanisms of action, clinical efficacy, and safety profile.

Sulbactam functions primarily as an inhibitor of class A β-lactamases, which are enzymes produced by certain bacteria that confer resistance to β-lactam antibiotics. The primary mechanisms through which sulbactam exerts its antibacterial activity include:

- Inhibition of Penicillin-Binding Proteins (PBPs) : Sulbactam binds to PBPs, specifically PBP1 and PBP3 in A. baumannii, leading to disruption in cell wall synthesis. This mechanism is crucial for its intrinsic antibacterial activity against certain pathogens .

- Synergistic Effects with Other Antibiotics : When combined with antibiotics such as cefoperazone, sulbactam enhances overall therapeutic efficacy by extending the spectrum of activity against resistant strains. This synergy is particularly beneficial in treating surgical site infections (SSIs) and other serious infections .

Case Studies and Research Findings

-

Efficacy Against Acinetobacter baumannii :

- A study analyzed the antibacterial activity of sulbactam against various clinical isolates of A. baumannii. It was found that sulbactam's effectiveness varied significantly among isolates, with low resistance rates linked to mutations in PBPs . The study highlighted that high-level resistance was associated with mutations in pbp3, which also incurred a fitness cost to the bacteria.

-

Combination Therapy for SSIs :

- In a retrospective analysis involving 110 patients with SSIs, those treated with cefoperazone-sulbactam demonstrated a cure rate of 58.18% compared to 32.73% for those treated with cefuroxime alone. The overall efficacy rate for the combination therapy was 94.55%, indicating a significant advantage in using sulbactam in combination regimens .

- Acute Kidney Injury (AKI) Risk :

Safety Profile

While sulbactam is generally well-tolerated, it can be associated with adverse effects, including:

- Renal Toxicity : The combination of cefoperazone and sulbactam has been linked to acute kidney injury in some patients, necessitating careful monitoring during therapy .

- Seizures : There have been reports of seizures associated with high doses or rapid infusion rates of cefoperazone-sulbactam, emphasizing the need for cautious administration protocols .

Summary Table: Comparative Efficacy

| Treatment Regimen | Cure Rate (%) | Overall Efficacy Rate (%) |

|---|---|---|

| Cefoperazone + Sulbactam | 58.18 | 94.55 |

| Cefuroxime | 32.73 | 70.91 |

Properties

CAS No. |

69388-84-7 |

|---|---|

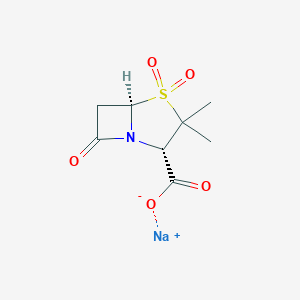

Molecular Formula |

C8H11NNaO5S |

Molecular Weight |

256.23 g/mol |

IUPAC Name |

sodium;(2S,5R)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C8H11NO5S.Na/c1-8(2)6(7(11)12)9-4(10)3-5(9)15(8,13)14;/h5-6H,3H2,1-2H3,(H,11,12);/t5-,6+;/m1./s1 |

InChI Key |

SXKMQCSYTIDQTC-IBTYICNHSA-N |

SMILES |

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)[O-])C.[Na+] |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)O)C.[Na] |

Canonical SMILES |

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)C.[Na] |

Appearance |

White Solid |

melting_point |

>244°C (dec.) |

Key on ui other cas no. |

69388-84-7 |

Pictograms |

Irritant; Health Hazard |

Purity |

98% |

Related CAS |

Free Acid: 68373-14-8 |

Synonyms |

(2S,5R)-3,3-Dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid 4,4-Dioxide Sodium Salt; CP 45899-2; Penicillanic Acid 1,1-Dioxide Sodium Salt; Sodium 1,1-Dioxypenicillanate; Sodium Penicillanate 1,1-Dioxide; Sodium Sulbactam; Sulbactam Sodium; Sulbactam Sodium Salt; Unasyn IM |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.